3-Phenethylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKEJRXBCOELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenethylpyrrolidin 2 One and Analogous Chemical Entities
Established Synthetic Pathways to Pyrrolidin-2-one Scaffolds
The pyrrolidin-2-one, or γ-lactam, is a five-membered ring structure that serves as a cornerstone for numerous pharmaceuticals. Its synthesis has been approached through various methodologies, each with its own set of advantages and limitations.
α-Alkylation of Esters with Azido-Triflates
While direct literature on the α-alkylation of esters with azido-triflates for the specific synthesis of the pyrrolidin-2-one scaffold is not extensively detailed in readily available public sources, the underlying principles of α-alkylation are fundamental in organic synthesis. This conceptual pathway would likely involve the generation of an enolate from a suitable ester precursor, followed by its reaction with an azido-triflate reagent. The triflate group would act as a good leaving group, facilitating the introduction of the azido (B1232118) group at the α-position. Subsequent reduction of the azide (B81097) and intramolecular cyclization would then lead to the formation of the pyrrolidin-2-one ring. The challenge in this approach lies in controlling the reactivity and selectivity of the powerful azido-triflate reagent.
Azide Reduction and Subsequent Ring Closure Reactions
A more commonly documented approach involves the reduction of an azide followed by intramolecular cyclization. This method typically starts with a precursor containing both an azide and an ester group separated by a suitable carbon chain. The reduction of the azide to a primary amine is a crucial step, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or chemical reagents like lithium aluminum hydride. Once the amine is formed, it can undergo spontaneous or induced intramolecular cyclization with the ester group to form the stable five-membered lactam ring of the pyrrolidin-2-one. This strategy is advantageous due to the reliability of the azide reduction and the thermodynamic favorability of the subsequent cyclization. For instance, the intramolecular cyclization of an amine can occur upon reflux in the presence of a base like sodium acetate (B1210297) in methanol.
Continuous Flow and Batch Synthesis Protocols
Both continuous flow and batch synthesis protocols are employed in the production of pyrrolidin-2-one derivatives, with the choice often depending on the scale and specific requirements of the synthesis.
Batch Synthesis remains a prevalent method in laboratory-scale research and for the production of smaller quantities of compounds. It involves the sequential addition of reagents to a single reactor, with each step being brought to completion before the next is initiated. This method offers flexibility in terms of reaction conditions and allows for straightforward monitoring of reaction progress. Many traditional methods for pyrrolidin-2-one synthesis, such as the lactamization of γ-aminobutyric acid (GABA) or the reaction of γ-butyrolactone with amines, are typically carried out in batch reactors.
Continuous Flow Synthesis has emerged as a powerful alternative, particularly for process optimization and larger-scale production. In a continuous flow setup, reagents are continuously pumped through a series of tubes or microreactors where the reaction occurs. This technique offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction outcome. Multi-step transformations can be streamlined by connecting different reactor modules in sequence, minimizing the need for isolation and purification of intermediates.
| Protocol Type | Advantages | Disadvantages | Typical Applications |
| Batch Synthesis | High flexibility, easy to set up for various reactions, straightforward monitoring. | Potential for thermal runaway, scalability challenges, longer reaction times for some processes. | Laboratory research, small-scale production, synthesis of diverse compound libraries. |
| Continuous Flow | Enhanced safety, improved heat and mass transfer, higher throughput, potential for automation and process control. | Higher initial setup cost, less flexibility for exploring a wide range of reactions, potential for clogging. | Process optimization, large-scale manufacturing, synthesis of specific target molecules. |
Synthesis of Phenethyl-Substituted Pyrrolidine (B122466) and Pyrrolidinone Intermediates
The introduction of a phenethyl group at the 3-position of the pyrrolidin-2-one ring is a key step in the synthesis of the target compound. A notable one-pot method for the synthesis of densely functionalized pyrrolidinones, including those with a simple phenethyl substitution, involves a Smiles-Truce cascade reaction. This metal-free process utilizes widely available starting materials and requires only a simple base treatment and heating. The reaction proceeds through a nucleophilic ring-opening of a cyclopropane, followed by an aryl transfer and subsequent lactam formation. This approach offers an operationally simple and scalable route to these valuable pharmacophores.
Palladium-catalyzed hydroarylation of pyrrolines has also been reported as a method to generate 3-aryl pyrrolidines, which could serve as precursors to the desired pyrrolidinone. This method has been shown to be effective for a broad scope of substrates and can deliver drug-like molecules in a single step from readily available precursors.
Strategies for Structural Modification and Derivatization for Enhanced Biological Probing
Once the 3-phenethylpyrrolidin-2-one scaffold is synthesized, further structural modifications can be undertaken to explore the structure-activity relationship (SAR) and optimize its biological properties. The pyrrolidin-2-one core is a versatile template that allows for derivatization at several positions.
The nitrogen atom of the lactam can be readily alkylated or acylated to introduce a variety of substituents. These modifications can influence the compound's polarity, solubility, and ability to interact with biological targets. For instance, the introduction of different functional groups on the nitrogen can be achieved through condensation reactions with primary amines.
The carbonyl group of the lactam can also be a site for modification, although this is less common. The methylene (B1212753) groups of the ring, particularly at the 3- and 4-positions, can be functionalized to introduce additional substituents, which can significantly impact the molecule's three-dimensional shape and biological activity.
A key strategy in drug discovery is the use of bioisosteric replacements , where a functional group is replaced by another with similar physical or chemical properties to enhance the target affinity, selectivity, or pharmacokinetic profile of the compound. For the this compound scaffold, bioisosteric replacements could be considered for the phenyl ring of the phenethyl group or for the lactam oxygen. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with a biological target.
The following table summarizes potential derivatization strategies for the this compound scaffold:
| Position of Modification | Type of Modification | Potential Impact on Properties |
| N1 (Nitrogen) | Alkylation, Acylation | Modulates lipophilicity, solubility, and hydrogen bonding capacity. |
| C3 (Phenethyl group) | Substitution on the phenyl ring | Alters electronic properties, steric bulk, and potential for specific interactions. |
| C4 and C5 (Ring carbons) | Introduction of substituents | Influences conformation and can introduce new points of interaction. |
| C2 (Carbonyl group) | Bioisosteric replacement | Can alter hydrogen bonding properties and metabolic stability. |
Through these synthetic and derivatization strategies, a diverse library of this compound analogs can be generated for biological screening, facilitating the discovery of new therapeutic agents.
Structure Activity Relationship Sar Studies of 3 Phenethylpyrrolidin 2 One Analogs
Design Principles for Phenethylpyrrolidinone-Based Chemical Entities
The rational design of bioactive compounds based on the 3-phenethylpyrrolidin-2-one scaffold is guided by established medicinal chemistry principles. The core idea is to utilize the pyrrolidinone ring as a central anchoring unit, while the phenethyl group serves as a primary probe for interacting with biological targets. The design process typically involves several key strategies:
Scaffold Rigidity and Conformation: The pyrrolidinone ring's inherent non-planarity, a property known as "pseudorotation," allows it to adopt various low-energy conformations. nih.gov The specific puckering of the ring can be influenced by the nature and stereochemistry of its substituents. nih.gov Design strategies often aim to introduce substituents that lock the ring into a specific conformation that is optimal for binding to a target protein. This conformational restriction can enhance binding affinity and selectivity.
Vectorial Exploration of Chemical Space: The phenethyl group at the 3-position provides a distinct vector for probing the binding site of a target macromolecule. The ethyl linker offers rotational flexibility, while the terminal phenyl ring presents a key site for modification. Designers systematically introduce various substituents onto this phenyl ring to explore interactions within the target's binding pocket, probing for hydrophobic, electrostatic, and hydrogen-bonding opportunities.
Molecular Hybridization: This principle involves combining the phenethylpyrrolidinone scaffold with other known pharmacophores to create hybrid molecules with potentially new or enhanced biological activities. For instance, moieties known to interact with a specific enzyme or receptor can be attached to the core structure, often at the N-1 position of the lactam or on the terminal phenyl ring, to generate dual-target agents or to improve potency.
Bioisosteric Replacement: To fine-tune properties such as potency, selectivity, and metabolic stability, designers often employ bioisosteric replacement. This involves substituting parts of the molecule, such as the phenyl ring of the phenethyl group, with other chemical groups that have similar steric and electronic properties (e.g., replacing a phenyl ring with a thiophene (B33073) or pyridine (B92270) ring).
The overarching goal of these design principles is to systematically modify the parent this compound structure to map out the chemical features required for a desired biological effect, leading to the identification of optimized lead compounds.
Elucidation of Key Pharmacophoric Features and Substituent Effects on Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For phenethylpyrrolidinone-based entities, key pharmacophoric features typically include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring is a prominent hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor residue (e.g., the amide N-H of an amino acid) in a protein's active site.
A Hydrophobic/Aromatic Region: The phenyl ring of the phenethyl group provides a large, hydrophobic surface that can engage in van der Waals or π-π stacking interactions with hydrophobic or aromatic residues in the binding pocket.
A Defined Spatial Arrangement: The relative 3D orientation of the hydrogen bond acceptor and the aromatic/hydrophobic region is critical. The ethyl linker between the pyrrolidinone and phenyl rings dictates this spatial relationship.
The biological activity of these compounds can be significantly altered by introducing different substituents. While specific SAR data for this compound is not extensively published, the principles can be illustrated by examining related pyrrolidine (B122466) structures, such as the anti-inflammatory pyrrolidine-2,5-dione (succinimide) derivatives. Studies on these analogs reveal how systematic changes to their structure impact their ability to inhibit enzymes like cyclooxygenase (COX). mdpi.com
For example, in a series of 3-substituted-1-phenylpyrrolidine-2,5-diones, modifications at the C-3 position led to significant variations in inhibitory potency against COX-1 and COX-2. mdpi.com
| Compound | Substituent (R) at C-3 | COX-1 IC₅₀ (µg/mL) mdpi.com | COX-2 IC₅₀ (µg/mL) mdpi.com |
|---|---|---|---|
| MAK01 | -C(CH₃)₂COOEt | 314 | 130 |
This interactive table presents data for a related pyrrolidine-2,5-dione scaffold to illustrate the principles of substituent effects.
This data demonstrates that even subtle changes in the substituent at the C-3 position can modulate both the potency and selectivity of the compound. Such studies are crucial for identifying the optimal chemical groups needed to enhance a desired biological effect while minimizing off-target activity. The phenyl ring of the phenethyl group is another key location for modification, where adding electron-withdrawing or electron-donating groups can alter the molecule's electronic properties and its interactions with a biological target.
Stereochemical Influences on Structure-Activity Relationships
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and compounds based on the this compound scaffold are no exception. The carbon atom at the 3-position, to which the phenethyl group is attached, is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-phenethylpyrrolidin-2-one and (S)-3-phenethylpyrrolidin-2-one.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. This stereoselectivity can result in one enantiomer being significantly more potent, having a different mode of action, or being metabolized differently than the other. mdpi.com
The profound impact of stereochemistry on activity has been clearly demonstrated in various pyrrolidine-based compounds. For instance, studies on substituted pyrrolidines targeting the estrogen receptor (ER) have shown that the stereochemistry at the C-3 position determines the compound's functional output; the 3-R-methylpyrrolidine analog acts as a pure ER antagonist, whereas the 3-S-methylpyrrolidine analog displays a different profile. nih.gov Similarly, the orientation of a substituent on the pyrrolidine ring can favor specific conformations that are essential for activity at other targets, such as G-protein coupled receptors. nih.gov
Therefore, a complete understanding of the SAR for this compound analogs requires the synthesis and biological evaluation of individual, stereochemically pure enantiomers. This allows researchers to determine which spatial arrangement is optimal for the desired therapeutic effect.
The following table illustrates how biological data for enantiomers would be presented to assess stereochemical influence.
| Compound | Stereoisomer | Biological Activity (Hypothetical IC₅₀, µM) | Potency Ratio (S-isomer / R-isomer) |
|---|---|---|---|
| This compound | (R)-enantiomer | 5.2 | 0.19 |
| (S)-enantiomer | 1.0 |
This interactive table provides a hypothetical example to demonstrate the importance of stereochemistry. A significant difference in activity between enantiomers, as shown here, would indicate a highly specific interaction with the biological target.
The stereoselective synthesis of γ-lactams is an active area of research, employing various strategies to control the three-dimensional structure during the chemical synthesis, ensuring that the most active enantiomer can be produced efficiently. nih.govdocumentsdelivered.comacs.org
Computational Chemistry and Molecular Modeling of 3 Phenethylpyrrolidin 2 One and Analogous Ligands
Quantum Chemical Investigations (e.g., Density Functional Theory) for Molecular Structure and Electronic Distribution
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Phenethylpyrrolidin-2-one at the electronic level. DFT calculations can provide detailed insights into the molecule's three-dimensional structure, electronic distribution, and reactivity.
By solving the Schrödinger equation for a given molecule, DFT can be used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with a biological target. Furthermore, DFT calculations can map the electron density distribution, highlighting regions of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which indicate the regions of a molecule that are likely to be involved in electrostatic interactions. For instance, in a study of pyrrolidinedione derivatives, DFT was used to model the reaction mechanism of their synthesis, providing insights into the energy barriers of different reaction stages. nih.govrsc.orgresearchgate.net
Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. These quantum chemical descriptors are valuable for understanding the intrinsic properties of this compound and its analogs, which can in turn inform the design of molecules with desired electronic characteristics.
A theoretical study on 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) utilized DFT to calculate geometric parameters, vibrational frequencies, and electronic properties, which were then compared with experimental data to validate the computational model. nih.gov Similarly, DFT calculations have been employed to study the synthesis of novel Indeno[1,2-b]pyrrol-4(1H)-one derivatives, providing insights into their electronic structure and potential as antiviral agents. plos.org
Table 1: Representative Data from DFT Calculations on Analogous Pyrrolidine (B122466) Derivatives
| Parameter | Description | Typical Values for Pyrrolidine Analogs |
| Optimized Geometry | Bond lengths (Å), bond angles (°), dihedral angles (°) | C-N bond: ~1.45 Å, C=O bond: ~1.23 Å |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV) | -6 to -8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (eV) | -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (eV) | 4 to 6 eV |
| Dipole Moment | Measure of the molecule's overall polarity (Debye) | 2 to 5 D |
Note: The values presented are illustrative and based on general findings for pyrrolidine-containing compounds. Specific values for this compound would require dedicated DFT calculations.
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode of this compound and its analogs to their biological targets, providing insights into the specific interactions that stabilize the ligand-protein complex.
The process involves placing the ligand in the binding site of the protein and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of molecular docking can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein.
For example, a study on pyrrolidinone analogs as potential inhibitors of COX and LOX enzymes used molecular docking to predict their binding modes and rationalize their biological activity. researchgate.net The docking results showed that the compounds fit well into the active sites of the enzymes, forming key interactions with important residues. researchgate.net In another study, molecular docking was used to investigate the binding of spiro-oxindoles based on uracil (B121893) derivatives to SARS-CoV-2 targets, identifying potential inhibitors of the virus. nih.gov Similarly, docking studies on novel Indeno[1,2-b]pyrrol-4(1H)-one derivatives helped in identifying their potential as SARS-CoV-2 main protease inhibitors. plos.org
The insights gained from molecular docking can guide the structural modification of this compound to enhance its binding affinity and selectivity for a specific target. For instance, if a particular functional group on the phenethyl moiety is predicted to form a strong hydrogen bond with a key residue, modifications to that group could be explored to further optimize the interaction.
Table 2: Illustrative Molecular Docking Results for Analogous Ligands
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | Pyrrolidinone Analog | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | Pyrrolidinone Analog | -7.9 | His367, His372, Leu368 |
| SARS-CoV-2 Main Protease | Indeno[1,2-b]pyrrol-4(1H)-one derivative | -9.2 | His41, Cys145, Glu166 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies on analogous compounds.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
By simulating the ligand-protein complex in a realistic environment (e.g., surrounded by water molecules), MD can assess the stability of the binding pose predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to evaluate the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains bound in a consistent conformation.
MD simulations can also provide insights into the flexibility of the protein and the ligand, and how their conformations adapt upon binding. mdpi.com The root-mean-square fluctuation (RMSF) of individual residues can identify regions of the protein that become more or less flexible upon ligand binding. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of binding affinity than docking scores alone. meddiscoveries.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used for this purpose. meddiscoveries.orgnih.gov
For instance, MD simulations have been used to study the stability of complexes between VEGFR-2 inhibitors and the SARS-CoV-2 main protease, providing insights into their dynamic and thermodynamic properties. meddiscoveries.org In a study of pyrrolidinone analogs, MD simulations could be used to confirm the stability of the docked poses within the active sites of their target enzymes and to analyze the dynamic behavior of the key interactions. researchgate.net
Table 3: Key Metrics from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Metric | Description | Typical Observations for Stable Complexes |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stable, low RMSD values for both ligand and protein backbone. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF for residues in the binding site, indicating stable interactions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key residues throughout the simulation. |
| Binding Free Energy (MM/GBSA, MM/PBSA) | An estimation of the free energy of binding. | Negative and favorable binding free energy values. |
Note: This table provides a general overview of the types of data and observations obtained from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com
The development of a QSAR model involves several steps:
Data Set Collection: A set of compounds with known biological activities is compiled. For this compound analogs, this would involve a series of related molecules with measured activities against a specific target.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.
A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents successfully developed a QSAR model that explained 91% of the variance in activity. nih.govresearchgate.net The model revealed that the antiarrhythmic activity was mainly dependent on specific structural descriptors. nih.govresearchgate.net Similarly, QSAR models have been developed for spiro [pyrrolidine-oxindole] derivatives to predict their inhibitory activity against the MDM2-p53 interaction. scispace.com
For this compound and its analogs, a QSAR study could identify the key structural features of the phenethyl and pyrrolidinone moieties that are important for their biological activity. This information would be invaluable for the rational design of new analogs with improved potency.
Table 4: Example of a QSAR Model for a Series of Analogous Compounds
| Dependent Variable | Model Equation | Statistical Parameters |
| pIC50 (Biological Activity) | pIC50 = 0.5 * (Descriptor A) - 1.2 * (Descriptor B) + 0.8 * (Descriptor C) + 2.5 | R² = 0.91, Q² = 0.85 |
Note: This is a hypothetical QSAR equation to illustrate the concept. Descriptor A, B, and C would represent specific calculated molecular properties.
Investigation of Biological Target Interactions and Mechanistic Insights for 3 Phenethylpyrrolidin 2 One Analogs
Receptor Binding Affinity and Selectivity Profiling
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For analogs based on the pyrrolidinone scaffold, G protein-coupled receptors (GPCRs) represent a significant class of potential targets due to their involvement in a vast array of physiological processes.
GPCRs, including cannabinoid, dopamine (B1211576), and serotonin (B10506) receptors, are integral to neurotransmission and are frequently targeted in the treatment of central nervous system disorders. nih.govnih.gov The affinity and selectivity of a compound for these receptors are crucial determinants of its therapeutic efficacy and side-effect profile.
Serotonin Receptor Interactions: Research into related pyrrolidine (B122466) structures has revealed significant interactions with serotonin (5-HT) receptors. nih.govnih.gov For instance, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles demonstrated high affinity and selectivity for the human 5-HT1D receptor over the 5-HT1B subtype. nih.gov Initial compounds showed a 9-fold selectivity, which was enhanced to over 100-fold through structural modifications, resulting in compounds with nanomolar affinity. Further alterations led to analogs with up to 163-fold selectivity for the 5-HT1D receptor. nih.gov These compounds were identified as full agonists, showcasing that the pyrrolidine motif can be a key component of potent and selective serotonergic agents. nih.gov
Dopamine Receptor Interactions: The dopamine D2 and D3 receptors, which share significant structural homology, are primary targets for antipsychotic medications. mdpi.comfrontiersin.org While specific data for 3-phenethylpyrrolidin-2-one is limited, studies on structurally related N-phenylpiperazine analogs show that high selectivity for the D3 over the D2 receptor is achievable. mdpi.com For example, compound 6a, a fluorinated N-phenylpiperazine analog, displayed nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. mdpi.com This highlights the potential for developing subtype-selective dopaminergic ligands from heterocyclic scaffolds.
Cannabinoid Receptor Interactions: The primary targets of cannabinoids are the CB1 and CB2 receptors, both of which are class A GPCRs. nih.gov The endocannabinoid system is involved in regulating processes like pain, mood, and memory. mdpi.com While many synthetic cannabinoids have been developed, specific binding data for this compound analogs at CB1 or CB2 receptors is not extensively documented in current literature. However, the structural diversity of compounds that interact with these receptors suggests that novel scaffolds could yield significant activity. nih.gov
| Analog Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity |
|---|---|---|---|---|
| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | h5-HT1D | Nanomolar range | Up to 163-fold over h5-HT1B | Full Agonist |
| N-phenylpiperazine analogs (e.g., 6a) | hD3 | Nanomolar range | ~500-fold over hD2 | Not specified |
Beyond binding affinity, the kinetic parameters of a ligand-receptor interaction, such as the association rate constant (k_on) and the dissociation rate constant (k_off), are critical for understanding a drug's pharmacological profile. nih.gov The ratio of these constants determines the equilibrium dissociation constant (K_D), a measure of affinity, but their individual values provide deeper insight into the duration of action. The residence time (τ = 1/k_off) of a drug at its receptor is increasingly recognized as a key predictor of in vivo efficacy. nih.gov
G protein coupling can allosterically influence the binding pocket of a GPCR, impeding the association and dissociation of ligands. nih.gov This can provide a structural explanation for the enhancement of agonist affinity observed for many GPCR-G protein pairs. nih.gov While these principles are well-established, specific kinetic studies detailing the association and dissociation rates for this compound analogs at their respective receptor targets are not prominently available in the literature. Such studies would be a crucial next step in characterizing their dynamic interaction with GPCRs and predicting their duration of effect in a physiological context.
Enzyme Inhibition Profiling and Mechanistic Elucidation
Enzymes are another major class of drug targets. The ability of this compound analogs to act as enzyme inhibitors can be systematically evaluated through profiling against various enzymes, with a particular focus on those critical to disease pathology.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro can effectively block the viral life cycle. nih.gov While research has focused on various inhibitor scaffolds, the potential of pyrrolidinone-based compounds remains an area for exploration.
As a case study for a related scaffold, pyrrolidine-2,3-diones have been investigated as inhibitors of bacterial enzymes. In a study targeting P. aeruginosa PBP3, several analogs demonstrated inhibitory activity. The parent compound showed an IC50 value of 28 µM, which was improved to 14 µM by substituting a benzyl (B1604629) group with an indole (B1671886) moiety, indicating a twofold increase in inhibition. nih.gov This demonstrates that the pyrrolidone core can serve as a scaffold for developing potent enzyme inhibitors and that systematic structural modifications can significantly enhance activity.
| Analog Class | Target Enzyme | Compound | IC50 (µM) |
|---|---|---|---|
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Parental Compound 1 | 28 |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Indole Analog 34 | 14 |
Understanding the mechanism of enzyme inhibition is crucial for drug design. Inhibition can be broadly categorized as reversible or irreversible.
Competitive Inhibition : A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. patsnap.comaatbio.com This type of inhibition can be overcome by increasing the substrate concentration. It is characterized by an increase in the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max). patsnap.comknyamed.com
Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. Consequently, this form of inhibition cannot be overcome by increasing substrate concentration and is characterized by a decrease in V_max while K_m remains unchanged. knyamed.com
Irreversible Inhibition : In this case, the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. aatbio.com This type of inhibition is not dependent on substrate concentration.
Determining the inhibition type for any active this compound analog would involve kinetic assays that measure enzyme activity at varying concentrations of both the substrate and the inhibitor.
For an inhibitor to be effective, it must form specific interactions with the enzyme's active site or an allosteric site. In the case of pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3, structure-activity relationship (SAR) studies revealed key structural requirements for activity. It was found that a 3-hydroxyl group and a bulky group, such as a benzyl or heteroaryl substituent at the R1 position, were critical for inhibition. The loss of inhibitory effect upon removal of the benzylic group suggested that it engages with the enzyme's active site, likely through hydrophobic interactions. nih.gov
For viral proteases like the SARS-CoV-2 Mpro, inhibitors often work by forming covalent or non-covalent bonds with catalytic residues, such as Cys145, in the active site. encyclopedia.pub Identifying these specific molecular interactions through techniques like X-ray crystallography and molecular docking is essential for understanding the inactivation mechanism and for the rational design of more potent and selective inhibitors.
Preclinical Research Applications and Model Systems for 3 Phenethylpyrrolidin 2 One Analogs
In Vitro Cellular Assays for Biological Activity Screening
In vitro cellular assays represent a foundational step in the preclinical evaluation of 3-phenethylpyrrolidin-2-one analogs, enabling high-throughput screening and mechanistic studies. In the context of antiviral research, particularly against SARS-CoV-2, these assays are crucial for identifying compounds that can inhibit viral replication and activity.
One key target for these analogs is the SARS-CoV-2 main protease (Mpro), an enzyme essential for the virus's replication cycle. nih.goveurekalert.org Cellular assays are employed to determine the half-maximal inhibitory concentration (IC50) of these compounds against Mpro. For instance, various synthesized derivatives are tested for their ability to inhibit SARS-CoV-2 Mpro activity, with some compounds demonstrating promising inhibitory effects at low micromolar concentrations. nih.gov In addition to targeting viral enzymes, the antiviral activity of these compounds is also assessed in cell-based models using Vero cells, where their ability to inhibit viral replication and their cytotoxic effects are evaluated. nih.gov
Beyond antiviral applications, in vitro assays are utilized to screen for other biological activities. For example, in the study of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share a structural relationship with the core compound, in vitro assays were performed to evaluate their drug-like properties. mdpi.com These assays included assessments of hepatocytotoxicity and neurocytotoxicity, where a lead compound showed no toxic effects at high concentrations. mdpi.com Furthermore, binding assays are conducted to elucidate the mechanism of action, with studies suggesting interaction with neuronal voltage-sensitive sodium channels for compounds with antiseizure properties. mdpi.com
The following table summarizes the types of in vitro cellular assays used for screening the biological activity of this compound analogs and related compounds:
| Assay Type | Biological Activity Screened | Target/Cell Line | Key Findings |
| Mpro Inhibition Assay | Antiviral (SARS-CoV-2) | SARS-CoV-2 Main Protease (Mpro) | Identification of compounds with IC50 values in the low micromolar range. nih.gov |
| Viral Replication Assay | Antiviral (SARS-CoV-2) | Vero Cells | Evaluation of the ability of compounds to inhibit viral replication. nih.gov |
| Cytotoxicity Assay | General Toxicity | Various cell lines | Assessment of the cytotoxic effects of the compounds. nih.gov |
| Hepatocytotoxicity Assay | Liver Toxicity | Not specified | Determination of potential liver toxicity of the compounds. mdpi.com |
| Neurocytotoxicity Assay | Nervous System Toxicity | Not specified | Evaluation of potential neurotoxic effects. mdpi.com |
| Binding Assays | Mechanism of Action (Antiseizure) | Neuronal voltage-sensitive sodium channels | Suggests interaction with specific neuronal channels as a mechanism of action. mdpi.com |
Advanced Preclinical Animal Models for Evaluating In Vivo Biological Effects
Following promising in vitro results, this compound analogs and related compounds are advanced to preclinical animal models to assess their in vivo biological effects, including efficacy, pharmacokinetics, and safety. The choice of animal model is critical and depends on the therapeutic area of interest.
The development and validation of relevant animal models are paramount for accurately predicting the potential therapeutic efficacy of drug candidates in humans. In the context of antiviral research, particularly for SARS-CoV-2, a variety of animal models have been utilized, including mice, Syrian hamsters, ferrets, and nonhuman primates. preprints.orgnih.gov These models are selected based on their ability to recapitulate key aspects of the human disease, such as viral replication in the respiratory tract and the development of clinical signs and lung pathology. preprints.orgnih.gov
For instance, mouse-adapted SARS-CoV-2 models have been instrumental in demonstrating the oral activity of antiviral candidates. nih.gov The validation of these models often involves confirming that the animal species is susceptible to the virus and that the course of infection and disease progression mimics that observed in humans. nih.gov An indirect mouse model has also been described for evaluating antiviral compounds against viruses that are lethal only by intracranial inoculation, where the drug's effectiveness is determined by the susceptibility of treated mice to a subsequent lethal viral challenge. nih.gov
The selection of an appropriate animal model also considers physiological similarities to humans. For example, guinea pigs and nonhuman primates are considered suitable models for studying organophosphorus compound intoxication due to their low levels of circulating carboxylesterases, similar to humans. nih.gov This highlights the importance of matching the animal model's biological characteristics to the human condition being studied.
Once a relevant animal model is established, the efficacy of this compound analogs and related compounds can be assessed. In antiviral studies, efficacy is often determined by measuring the reduction in viral load in tissues such as the lungs, as well as improvements in clinical signs like body weight loss and increased survival rates. preprints.orgnih.govmdpi.com
For example, in studies of potent 3CLpro inhibitors against SARS-CoV-2 and MERS-CoV, treatment with these compounds significantly increased the survival of infected mice and reduced lung viral titers and histopathology. nih.gov Similarly, in a mouse model of influenza pneumonia and coronavirus infection, combination therapies involving antiviral drugs have demonstrated high efficacy in reducing virus titer in the lungs and improving survival rates. mdpi.com
In the field of neurology, the anticonvulsant properties of pyrrolidine-2,5-dione derivatives have been investigated in acute seizure models in mice, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. mdpi.com The efficacy of these compounds is quantified by their median effective dose (ED50) in these models. mdpi.com Furthermore, their analgesic activity has been tested in models of tonic pain and neuropathic pain, where a significant reduction in pain sensitivity was observed. mdpi.com
The table below provides an overview of the assessment of compound efficacy in various disease models:
| Disease Model | Animal | Compound Type | Efficacy Parameters | Key Findings |
| SARS-CoV-2 Infection | Mice, Syrian Hamsters, Ferrets, Nonhuman Primates | 3CLpro inhibitors, Antiviral drugs | Reduced viral load, improved clinical signs, reduced lung pathology, increased survival. preprints.orgnih.govnih.gov | Significant antiviral activity and improved outcomes. nih.gov |
| Influenza Pneumonia | Mice | Antiviral drug combinations | Reduced virus titer in lungs, reduced body weight loss, increased survival rate. mdpi.com | Combination therapies showed high efficacy. mdpi.com |
| Seizures (MES, scPTZ) | Mice | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Median effective dose (ED50), latency to first seizure. mdpi.com | Identification of lead compounds with potent antiseizure properties. mdpi.com |
| Neuropathic Pain | Mice | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Alleviation of allodynia (reduced pain sensitivity). mdpi.com | Significant analgesic effect observed. mdpi.com |
Future Research Trajectories and Unaddressed Scientific Inquiries
Exploration of Novel Synthetic Methodologies
The synthesis of 3-Phenethylpyrrolidin-2-one and its derivatives presents a fertile ground for methodological innovation. Current synthetic routes, while effective, could be enhanced in terms of efficiency, stereoselectivity, and environmental impact. Future research should focus on the development and application of modern synthetic techniques.
Asymmetric Synthesis : The chiral center at the C3 position of the pyrrolidinone ring is of significant interest for pharmacological applications. Future work should prioritize the development of robust asymmetric synthesis methods to produce enantiomerically pure forms of this compound. Techniques such as chemoenzymatic dynamic kinetic resolution and Rh-catalyzed enantioselective hydrogenation of unsaturated nitrile precursors offer promising strategies for achieving high enantioselectivity. researchgate.netrsc.org
Biocatalysis : The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Investigating biocatalysts like transaminases or lipases for the stereoselective synthesis of this compound precursors could lead to more sustainable and efficient manufacturing processes. researchgate.netnih.govnih.gov
Flow Chemistry : Continuous flow chemistry provides advantages in safety, scalability, and reaction control compared to batch processing. nih.gov Implementing a flow synthesis for this compound could enable safer handling of reactive intermediates and allow for rapid optimization of reaction conditions, ultimately leading to higher yields and purity. acs.orgcam.ac.ukeuropa.eu
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including lactams. walshmedicalmedia.comnih.govnih.gov Applying microwave-assisted organic synthesis (MAOS) to the key cyclization or substitution steps in the formation of this compound could significantly streamline its production. acs.orgaip.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound. This table presents a prospective analysis of advanced synthetic methods and their potential advantages for the synthesis of the target compound.
| Methodology | Potential Advantage | Key Research Question | Relevant Catalyst/System |
|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity (ee >99%) | Can high turnover numbers be achieved for the specific substrate? | Rhodium-(S,S)-f-spiroPhos complex rsc.org |
| Biocatalysis | Green chemistry, high stereoselectivity, mild conditions | Can a suitable enzyme (e.g., transaminase) be identified or engineered for the target molecule? | Engineered Amine Transaminases (ATAs) researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Can a multi-step synthesis be efficiently telescoped into a continuous flow process? | Plug Flow Reactor (PFR) systems nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Does microwave irradiation favor specific stereoisomeric outcomes in cycloaddition reactions? | Monowave or multi-mode microwave reactors nih.gov |
Application of Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for predicting its behavior and interactions. While standard characterization has been performed, advanced analytical techniques could provide deeper insights.
Computational NMR Prediction : The precise assignment of ¹H and ¹³C NMR spectra can be challenging, especially for complex molecules. The use of quantum mechanics (QM) and machine learning (ML) algorithms to predict NMR chemical shifts can aid in the unambiguous structural confirmation of this compound and its derivatives. frontiersin.org ML-based predictors like PROSPRE have shown the ability to predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm, offering a powerful tool for structural verification. mdpi.comnih.gov Comparing computationally predicted spectra with high-resolution experimental data can confirm stereochemistry and identify preferred solution-state conformations. github.iotandfonline.com
Advanced Mass Spectrometry : Detailed fragmentation analysis using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) is essential for identifying the compound in complex matrices. wvu.eduresearchgate.net Studying the specific fragmentation pathways of protonated this compound can establish characteristic ions that would aid in its detection and quantification in metabolic or environmental screening. wvu.eduniu.edu
X-ray Crystallography : Obtaining a single-crystal X-ray diffraction structure would provide definitive proof of its solid-state conformation and intermolecular interactions. This information is invaluable for computational modeling and understanding potential crystal packing effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Disclaimer: The following data are computationally predicted and require experimental verification. Predictions are based on standard DFT (Density Functional Theory) and machine learning models.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~177.5 |
| C3 | ~2.50 (m) | ~42.1 |
| C4 | ~2.05 (m), ~2.35 (m) | ~29.8 |
| C5 | ~3.30 (m) | ~46.5 |
| Phenethyl-CH₂ (alpha) | ~1.85 (m), ~2.10 (m) | ~35.2 |
| Phenethyl-CH₂ (beta) | ~2.70 (t) | ~33.0 |
| Phenyl-C (ipso) | - | ~141.5 |
| Phenyl-C (ortho) | ~7.20 (d) | ~128.6 |
| Phenyl-C (meta) | ~7.30 (t) | ~128.5 |
| Phenyl-C (para) | ~7.25 (t) | ~126.2 |
Discovery of Undiscovered Biological Target Classes
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. unipa.it However, the specific biological targets of this compound remain largely unexplored. A systematic investigation into its pharmacological profile could uncover novel therapeutic applications.
High-Throughput Screening : Screening this compound against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could identify unexpected activities.
Neurodegenerative Disease Targets : Given the prevalence of pyrrolidine structures in centrally active agents, investigating this compound's effect on targets related to neurodegenerative diseases is a logical next step. news-medical.net Potential targets include the Sigma-1 receptor (Sig-1R), which is involved in cellular stress responses, and emerging neuroinflammatory targets like TREM2. mdpi.combiotechniques.com The accumulation of misfolded proteins is a hallmark of many neurodegenerative disorders, making pathways that regulate proteostasis another key area for investigation. nih.govmdpi.com
Phenotypic Screening : An alternative to target-based screening is phenotypic screening, where the compound is tested for its effects on cell models of disease. This approach can identify compounds that work through novel mechanisms of action without prior knowledge of the specific molecular target.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Biological Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.compreprints.org These computational tools offer a powerful approach to exploring the chemical space around this compound and predicting the properties of its analogs.
De Novo Molecular Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on libraries of known bioactive molecules to design novel derivatives of this compound. semanticscholar.orgomicstutorials.comkorea.ac.kr These models can generate structures with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. mdpi.comresearchgate.net
Predictive Modeling (QSAR and ADMET) : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity. nih.govnih.gov Furthermore, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Tools like ToxMPNN and MolToxPred use deep learning to forecast potential toxicity, allowing for the early deselection of compounds with unfavorable profiles, thereby reducing costs and animal testing. rsc.orgnih.govnih.gov
AI-Driven Lead Optimization : Once a hit compound is identified, AI can guide its optimization into a lead candidate. patsnap.compreprints.org Reinforcement learning algorithms can iteratively suggest modifications to the molecular structure to improve multiple parameters simultaneously (e.g., potency, selectivity, and metabolic stability), a process that is often challenging and time-consuming with traditional medicinal chemistry approaches. ardigen.com
Table 3: Exemplary AI-Driven Workflow for Analog Design and Prediction. This table illustrates a hypothetical workflow using AI to design and evaluate virtual analogs of this compound.
| Analog ID | Proposed Modification | AI Design Method | Predicted Target Affinity (IC₅₀, nM) | Predicted Toxicity Risk (ML Score) | Decision |
|---|---|---|---|---|---|
| PHE-PYR-001 | 4-Fluoro on Phenyl Ring | Generative Model | 85 | Low | Prioritize for Synthesis |
| PHE-PYR-002 | N-methylation | QSAR-guided | 150 | Low | Consider for Synthesis |
| PHE-PYR-003 | Add 4-Nitro to Phenyl Ring | Generative Model | 45 | High (Mutagenicity Alert) | Deprioritize |
| PHE-PYR-004 | Replace Phenyl with Pyridyl | Reinforcement Learning | 70 | Medium | Further in silico analysis |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Phenethylpyrrolidin-2-one with high enantiomeric purity?
Methodological Answer:
Stereochemical control in pyrrolidinone derivatives often requires chiral auxiliaries or asymmetric catalysis. For example, in related compounds like (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one, enantioselective synthesis was achieved using 1.0 M HCl to resolve intermediates, followed by controlled crystallization (52.7% yield) . For this compound, consider chiral phase-transfer catalysts or enantioselective hydrogenation. Validate purity via HPLC with chiral columns and cross-reference with X-ray crystallography (XRPD) for absolute configuration confirmation .
Basic: How should researchers design experiments to characterize the thermal stability and degradation pathways of this compound?
Methodological Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. For degradation studies, expose the compound to accelerated conditions (e.g., 40°C/75% relative humidity for 3 months) and analyze degradation products via LC-MS. Reference safety data sheets (SDS) for structurally similar pyrrolidinones, which recommend storage in tightly sealed containers under dry, ventilated conditions to minimize hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRPD) for this compound derivatives?
Methodological Answer:
Discrepancies between solution-state NMR and solid-state XRPD data may arise from conformational flexibility or polymorphism. For example, in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereochemical assignments required combined use of NOESY (to confirm spatial proximity of protons) and XRPD (to validate crystal packing) . Apply density functional theory (DFT) calculations to model energetically favorable conformers and compare with experimental data. Cross-validate using variable-temperature NMR to detect dynamic effects .
Advanced: What strategies are recommended for analyzing the biological activity of this compound in receptor-binding assays?
Methodological Answer:
Design competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity (Kd). For example, in studies of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereochemistry significantly impacted binding to neuronal receptors . Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments to address variability. Use molecular docking simulations to rationalize structure-activity relationships (SAR) and guide derivative synthesis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
While specific hazard data for this compound is limited, analogous pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) recommend:
- Storage: Tightly sealed containers in dry, ventilated areas (≤25°C) to prevent moisture absorption .
- PPE: Gloves (nitrile), lab coats, and safety goggles.
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid solvents that may react with the lactam ring .
Advanced: How can researchers mitigate batch-to-batch variability in the synthesis of this compound?
Methodological Answer:
Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. For example, in the synthesis of 1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, strict control of trifluoroacetylating agent stoichiometry minimized side reactions . Establish critical quality attributes (CQAs) such as residual solvent levels (via GC-MS) and enantiomeric excess (via chiral HPLC). Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) .
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. For example, in pharmacokinetic studies of pyrrolidinone-based pharmaceuticals, deuterated internal standards (e.g., d5-3-Phenethylpyrrolidin-2-one) improved quantification accuracy . Validate methods per ICH guidelines (linearity: R<sup>2</sup> ≥0.99; LOQ ≤1 ng/mL) and cross-check with NMR for structural confirmation .
Advanced: How can researchers address discrepancies in computational vs. experimental logP values for this compound?
Methodological Answer:
Computational logP predictions (e.g., using ChemAxon or ACD/Labs) may conflict with shake-flask/HPLC measurements due to ionization or solvent effects. For (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, experimental logP was adjusted using pH-specific octanol-water partitioning . Calibrate models with structurally related compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol) and validate via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
